molecular formula C20H35N B1295502 4-Tetradecylaniline CAS No. 91323-12-5

4-Tetradecylaniline

Cat. No. B1295502
CAS RN: 91323-12-5
M. Wt: 289.5 g/mol
InChI Key: WKYFQPQIOXXPGE-UHFFFAOYSA-N
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Description

The compound 4-Tetradecylaniline is not directly discussed in the provided papers. However, the papers do cover a range of topics related to aniline derivatives and their chemical properties, which can be tangentially related to the analysis of 4-Tetradecylaniline. For instance, the synthesis of polyphenylalanine from phenylalanyl-sRNA is inhibited by tetracycline, which is an aniline derivative . Additionally, the structure of an intermediate in the 4-tricyanovinylation of 2,6-dimethylaniline provides insights into the chemical behavior of substituted anilines .

Synthesis Analysis

The papers provided do not directly address the synthesis of 4-Tetradecylaniline, but they do discuss synthetic methods that could be relevant. For example, the synthesis of bifunctional tetraaza macrocycles involves cyclization techniques that could potentially be applied to the synthesis of complex aniline derivatives . Moreover, the synthesis of tetracyclic indolines through a multi-component reaction and the two-step sequence of cycloadditions to produce tetracyclic tetrahydrocinnoline products are indicative of the types of synthetic strategies that might be employed in the synthesis of structurally complex aniline derivatives.

Molecular Structure Analysis

The structure of an intermediate in the 4-tricyanovinylation of 2,6-dimethylaniline has been investigated, providing insights into the molecular structure of aniline derivatives . This information could be extrapolated to understand the structural aspects of 4-Tetradecylaniline, such as the influence of substituents on the aniline ring and the overall geometry of the molecule.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving aniline derivatives. The inhibition of aminoacyl-sRNA binding to ribosomes by tetracycline , the enantioselective construction of tetracyclic indolines , and the synthesis of peptides containing a tetrazolyl moiety all involve chemical reactions of compounds related to aniline. These reactions could provide a basis for understanding the reactivity of 4-Tetradecylaniline in biological systems or in synthetic applications.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Tetradecylaniline are not directly discussed, the papers do mention properties of related compounds. For example, the synthesis and peptide coupling of amino acids containing the all-cis tetrafluorocyclohexyl motif could offer insights into the hydrophobicity, steric effects, and electronic properties of bulky substituents on aniline rings, which are relevant to the analysis of 4-Tetradecylaniline's properties.

Scientific Research Applications

Application 1: Quantitative Determination of Trans Content of Fats and Oils

  • Summary of Application : 4-Tetradecylaniline is used as a standard during the quantitative determination of trans content of fats and oils .
  • Methods of Application : This is typically done using Fourier Transform Infrared (FTIR) spectroscopy . The specific procedures can vary, but generally involve preparing samples of the fats or oils, performing the FTIR spectroscopy, and then comparing the results to the standard provided by 4-Tetradecylaniline.
  • Results or Outcomes : The specific results would depend on the fats or oils being tested. The use of 4-Tetradecylaniline as a standard would help ensure the accuracy of the results .

Application 2: Investigation of Triplet State Quenching

  • Summary of Application : 4-Tetradecylaniline has been used to investigate the quenching of the triplet state of n-alkyl 3-nitrophenyl ethers in aqueous micellar sodium dodecyl sulfate (SDS) solutions .
  • Methods of Application : This is done using laser flash photolysis . The specific procedures can vary, but generally involve preparing the SDS solutions, adding the n-alkyl 3-nitrophenyl ethers, and then performing the laser flash photolysis.
  • Results or Outcomes : The specific results would depend on the specific ethers and SDS solutions being used. The use of 4-Tetradecylaniline would help investigate the mechanisms of triplet state quenching .

Application 3: Synthesis of Surfactants

  • Summary of Application : 4-Tetradecylaniline has been used as a building block in the synthesis of surfactants.
  • Methods of Application : The specific procedures can vary, but generally involve reacting 4-Tetradecylaniline with other compounds to form the surfactants.
  • Results or Outcomes : The specific results would depend on the other compounds used in the synthesis. The surfactants synthesized using 4-Tetradecylaniline are used in various industries such as agriculture, personal care, and cleaning products.

Application 4: Amidation and Esterification of Oxidised Single-Walled Carbon Nanotubes (SWCNTs)

  • Summary of Application : 4-Tetradecylaniline has been used in the amidation and esterification of oxidised single-walled carbon nanotubes (SWCNTs) .
  • Methods of Application : The specific procedures can vary, but generally involve reacting 4-Tetradecylaniline with oxidised SWCNTs .
  • Results or Outcomes : The specific results would depend on the specific conditions of the reaction. The use of 4-Tetradecylaniline in this application could help improve the properties of the SWCNTs .

Safety And Hazards

4-Tetradecylaniline may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment .

properties

IUPAC Name

4-tetradecylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20(21)18-16-19/h15-18H,2-14,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYFQPQIOXXPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50238518
Record name p-Tetradecylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tetradecylaniline

CAS RN

91323-12-5
Record name p-Tetradecylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091323125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Tetradecylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Tetradecylaniline
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
R Colbrook, GG Roberts - Thin Solid Films, 1989 - Elsevier
… 22-Tricosenoic acid, 1-docosylamine and 4-tetradecylaniline were dissolved in chloroform to form solutions with a concentration of 1 mg ml- 1. In order to form stable Langmuir films, it …
Number of citations: 28 www.sciencedirect.com
D Avci, C Haynes, LJ Mathias - Journal of Polymer Science Part …, 1997 - Wiley Online Library
… To a mixture of 4-tetradecylaniline (2.62 g, 9.05 h. After removal of solvent, water was added and mmol) and K2CO3 (4.4 g, 31.9 mmol) in DMF (5 the solution neutralized with dilute …
Number of citations: 19 onlinelibrary.wiley.com
M Abdullah, M Sajid Ali, HA Al-Lohedan - Journal of Chemistry, 2023 - hindawi.com
… After that, TEC was reacted with 4-hexylaniline (HA) or 4-tetradecylaniline (TA) in the presence of sodium carbonate, obtaining the amines TC-HA and TC-TA, respectively. Finally, TC-…
Number of citations: 1 www.hindawi.com
MMS Abdullah, HA Al-Lohedan, NA Faqihi - ACS omega, 2023 - ACS Publications
This work aims to synthesize and apply two novel amphiphilic ionic liquids (AILs) for the demulsification of water-in-crude oil (W/O) emulsions. To do that, 4-tetradecylaniline (TA) and 4-…
Number of citations: 2 pubs.acs.org
IC Rigoli, JBS Bonilha, FH Quina, LT Okano… - … of Photochemistry and …, 2011 - Elsevier
… nitrophenyl ether (3-NB) and n-decyl 3-nitrophenyl ether (3-ND) by four aniline derivatives: aniline (AN), N,N-dimethylaniline (DMA), 2,4,6-trimethylaniline (TMA), and 4-tetradecylaniline …
Number of citations: 3 www.sciencedirect.com
S Conlon - 2014 - atrium.lib.uoguelph.ca
… Figure 5.10: The chemical structure of a) DMPC, b) Cholesterol, and c) 4tetradecylaniline. The … of 4tetradecylaniline (TA). The trials were performed below the pKa value of TA (4.95), at a …
Number of citations: 3 atrium.lib.uoguelph.ca
AKT Mohammad, HT Srinivasa, HP Suresh… - Liquid …, 2016 - Taylor & Francis
… The Schiff base compound 1 was synthesised using condensation reaction between 4-hydroxybenzaldehyde with 4-tetradecylaniline. The intermediates of dimers 2a–e resulted from …
Number of citations: 9 www.tandfonline.com
K Ma, FR Van de Voort, J Sedman… - Journal of the American …, 1999 - Wiley Online Library
… We have found that 4-tetradecylaniline, dissolved in mineral oil, meets these criteria and devised a normalization protocol based on the measurement of the absorbance of this standard …
Number of citations: 9 aocs.onlinelibrary.wiley.com
MA Hamon, J Chen, H Hu, Y Chen, ME Itkis… - Advanced …, 1999 - Wiley Online Library
… The use of aniline instead of 4-tetradecylaniline produced SWNTs that were almost completely insoluble in CH2Cl2. A very small fraction was soluble in THF and an even larger, …
Number of citations: 773 onlinelibrary.wiley.com
M Daigle, D Miao, A Lucotti, M Tommasini… - Angewandte …, 2017 - Wiley Online Library
… Starting from 4-tetradecylaniline, bromination at the 2 and 6 positions was performed using bromine, a subsequent one-pot diazotization/iodination reaction yielded compound 2. Then, …
Number of citations: 118 onlinelibrary.wiley.com

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